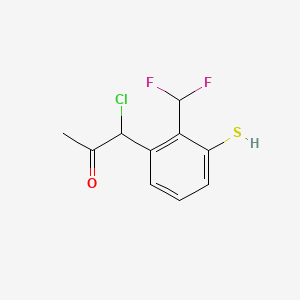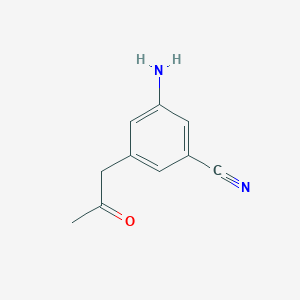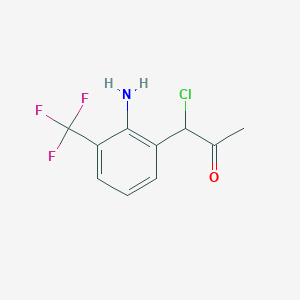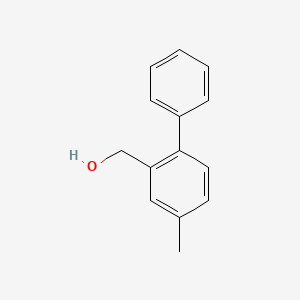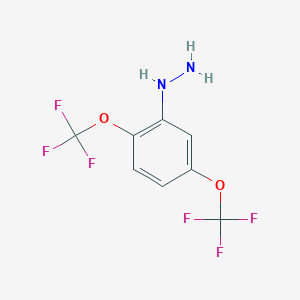![molecular formula C32H46N4O3 B14065868 Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a butanoic acid esterified with an ethyl group, and a phenoxy group substituted with a benzimidazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester typically involves multiple steps:
Formation of the benzimidazole derivative: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Substitution with the piperazine group: The benzimidazole derivative is then reacted with 4-methylpiperazine in the presence of a base to introduce the piperazine moiety.
Formation of the phenoxy group: The substituted benzimidazole is then reacted with 2,6-bis(1,1-dimethylethyl)phenol under basic conditions to form the phenoxy group.
Esterification: Finally, the phenoxy-substituted benzimidazole is esterified with butanoic acid and ethanol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.
Reduction: Reduction reactions can occur at the ester and benzimidazole groups.
Substitution: The phenoxy and piperazine groups can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperazine groups.
Reduction: Reduced forms of the ester and benzimidazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole and piperazine groups are known to interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in stabilizing these interactions.
類似化合物との比較
Similar Compounds
- Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, methyl ester
- Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, propyl ester
Uniqueness
The ethyl ester derivative is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methyl and propyl counterparts, which may have different physical and chemical properties.
特性
分子式 |
C32H46N4O3 |
|---|---|
分子量 |
534.7 g/mol |
IUPAC名 |
ethyl 4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanoate |
InChI |
InChI=1S/C32H46N4O3/c1-9-38-28(37)11-10-18-39-29-24(31(2,3)4)19-22(20-25(29)32(5,6)7)30-33-26-13-12-23(21-27(26)34-30)36-16-14-35(8)15-17-36/h12-13,19-21H,9-11,14-18H2,1-8H3,(H,33,34) |
InChIキー |
OPDVNHZEXHIIGY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


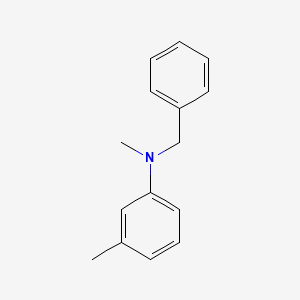
![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)

